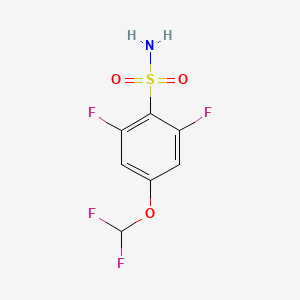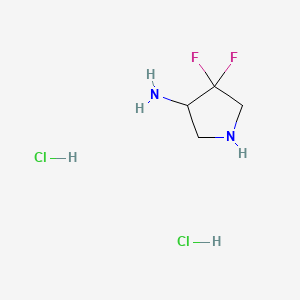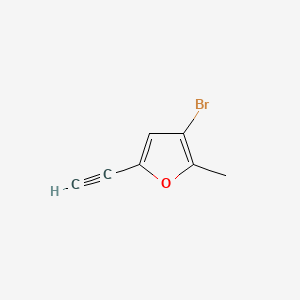
3-Bromo-5-ethynyl-2-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethynyl-2-methylfuran is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynyl-2-methylfuran can be achieved through several methods. One common approach involves the bromination of 2-methylfuran followed by the introduction of an ethynyl group. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The ethynylation step can be carried out using acetylene gas or ethynyl magnesium bromide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethynyl-2-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation reactions.
Major Products Formed
Substitution: Products include azido, thiol, or other substituted furans.
Oxidation: Products include furan-2,5-dione derivatives.
Scientific Research Applications
3-Bromo-5-ethynyl-2-methylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antifungal and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynyl-2-methylfuran involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethynyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-ethynyl-3-methylfuran
- 3-Bromo-1-phenylprop-2-ynone
- 2-Bromo-5-methylfuran
Uniqueness
3-Bromo-5-ethynyl-2-methylfuran is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of bromine, ethynyl, and methyl groups, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrO |
|---|---|
Molecular Weight |
185.02 g/mol |
IUPAC Name |
3-bromo-5-ethynyl-2-methylfuran |
InChI |
InChI=1S/C7H5BrO/c1-3-6-4-7(8)5(2)9-6/h1,4H,2H3 |
InChI Key |
CIYKHRZKKZTVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)
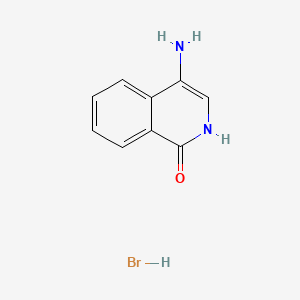
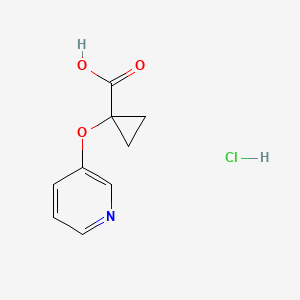
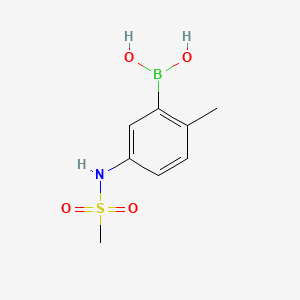
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
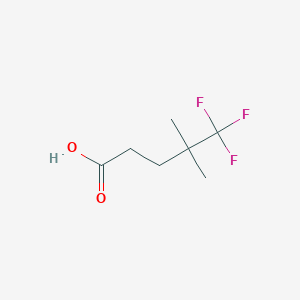
![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
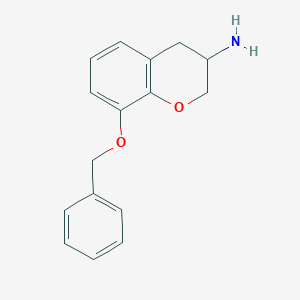
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

